molecular formula C20H23N5O3S B2609973 4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide CAS No. 2097931-49-0

4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide

Cat. No.: B2609973
CAS No.: 2097931-49-0
M. Wt: 413.5
InChI Key: SXAFGJOHIULHDG-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Properties : Compounds derived from pyrazoloquinazolinones and related structures have been investigated for their cytotoxic activities against various cancer cell lines. A study demonstrated that carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic effects, with some compounds showing IC(50) values less than 10 nM against murine and human leukemia cell lines (Deady et al., 2003).
  • Antimicrobial Effects : Research into quinazolinone derivatives has revealed their significant antimicrobial properties. For instance, new derivatives synthesized through microwave-assisted synthesis displayed excellent to moderate activities against bacterial compared to fungal strains (Sojitra et al., 2016). Another study found that pyrazoline and pyrazole derivatives bearing a benzenesulfonamide moiety showed promising antibacterial and antifungal activities (Hassan, 2013).
  • Antiviral Activities : Quinazolin-4(3H)-ones have also been assessed for their antiviral capabilities against respiratory and biodefense viruses. Novel derivatives were synthesized and showed inhibition against various viruses, including influenza A and severe acute respiratory syndrome corona, highlighting their potential as antiviral agents (Selvam et al., 2007).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-10-19-21-12-15-11-16(6-9-18(15)25(19)23-13)22-20(26)14-4-7-17(8-5-14)29(27,28)24(2)3/h4-5,7-8,10,12,16H,6,9,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAFGJOHIULHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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